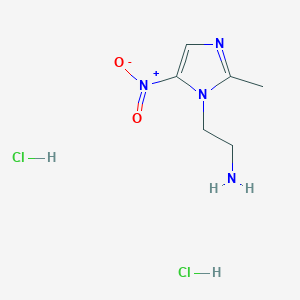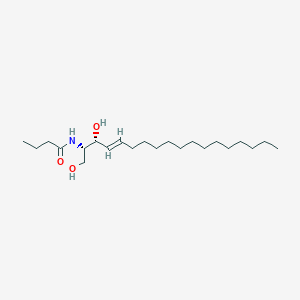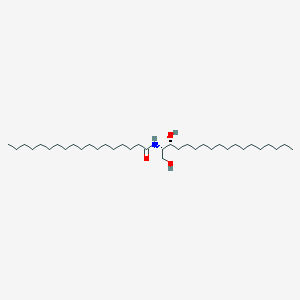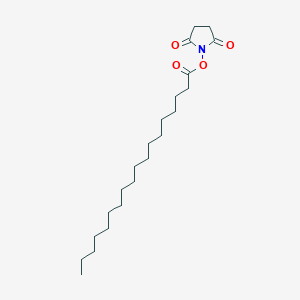
Indo 1 pentapotassium salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of Indo 1 and its derivatives, including the pentapotassium salt, involves complex organic reactions. Techniques like palladium-catalyzed reactions have become crucial in the synthesis and functionalization of indoles, showing the versatility and efficiency of modern organic synthesis methods. These methods provide access to a variety of fine chemicals and pharmaceutical intermediates with reduced waste and increased step economy (Cacchi & Fabrizi, 2005).
Molecular Structure Analysis
The molecular structure of Indo 1 Pentapotassium Salt, as with other indole derivatives, is characterized by the presence of a substituted indole nucleus. This nucleus is pivotal in its function as a calcium indicator. Techniques such as NMR, IR, and high-resolution mass spectrometry are often employed to confirm the structure of indole derivatives, ensuring the correct functional groups are present for its intended application (Pugachev et al., 2019).
Chemical Reactions and Properties
Indo 1 Pentapotassium Salt undergoes various chemical reactions based on its indole nucleus. These reactions are influenced by the indole's inherent electrophilicity and nucleophilicity. The "dark-side" of indole chemistry explores its electrophilic reactions, which are less common but crucial for specific synthetic pathways. These properties facilitate the synthesis of complex indole derivatives and their application in various research fields (Bandini, 2013).
Physical Properties Analysis
The physical properties of Indo 1 Pentapotassium Salt, such as solubility, are essential for its application in biological studies. Its pentapotassium salt form significantly enhances its solubility in aqueous solutions, making it ideal for use in physiological experiments to measure cytosolic calcium levels (Darjania, Curvetto, & Delmastro, 1993).
Chemical Properties Analysis
The chemical properties of Indo 1, including its pentapotassium salt form, relate closely to its application as a calcium indicator. Its ability to bind calcium ions and emit fluorescence at different wavelengths makes it invaluable in the study of cellular calcium dynamics. This property is harnessed in experiments measuring intracellular calcium concentrations, providing insights into cellular signaling and function (Hahm & Saunders, 1991).
Aplicaciones Científicas De Investigación
Indo 1 pentapotassium salt is a cell impermeable fluorescent probe for calcium ions (Ca2+). It has a lower affinity than FURA 2 and gives a large shift in fluorescent emission from 482 nm to 398 nm upon Ca2+ binding . This compound is often used in the field of biochemistry and physiology .
-
Calcium Ion Detection : Indo 1 pentapotassium salt is widely used in scientific research for the detection of calcium ions in cells . The compound binds to calcium ions, causing a shift in its fluorescent emission. This shift can be measured using a fluorescence spectrometer, allowing researchers to quantify the amount of calcium ions present .
-
Flow Cytometry : Indo 1 is preferred for flow cytometry, a technique used to measure the physical and chemical characteristics of a population of cells or particles. In this application, it is more practical to use a single laser for excitation, such as the 351-364 nm spectral lines of the argon-ion laser .
-
Cellular Studies : Indo 1 pentapotassium salt can be loaded into cells via microinjection or scrape loading . This allows researchers to study the role of calcium ions in various cellular processes .
-
Intracellular and Extracellular Calcium Detection : Indo 1 pentapotassium salt is a Ca2+ chelator and indicator of intracellular and extracellular Ca2+ . This allows researchers to monitor changes in calcium concentrations both inside and outside cells .
-
Molecular Probe : Indo 1 pentapotassium salt is used as a molecular probe in various biochemical and physiological studies . It can be used to study the role of calcium in various cellular processes .
-
Immunofluorescence and IHC Studies : BAPTA-based ion indicators like Indo-1 have been shown to be fixable in situ by EDC/EDAC . The fixation of indicator dyes is useful for downstream immunofluorescence and IHC studies .
-
Calibration of Fluorescent Ca2+ Indicators : Indo 1 pentapotassium salt can be used in the calibration of fluorescent Ca2+ indicators . This is important for ensuring the accuracy of measurements in experiments involving these indicators .
-
Inhibition of Organic Anion Transporters : Indo 1 pentapotassium salt can be used in conjunction with the organic anion transporter inhibitor Probenecid to slow the rate of indicator efflux from cells . This can help to improve the retention of the indicator in the cells, thereby enhancing the accuracy of measurements .
-
It is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .
-
Use in Flow Cytometry Studies : Indo 1 pentapotassium salt is particularly useful in flow cytometry studies . Flow cytometry is a technique used to measure the physical and chemical characteristics of a population of cells or particles .
Safety And Hazards
Indo 1 pentapotassium salt is potentially harmful. Prolonged or repeated exposure should be avoided. It should not get in eyes, on skin, or on clothing. After handling, thorough washing is recommended10.
Direcciones Futuras
Indo-1 pentapotassium salt is widely used in flow cytometry studies69. It is also used to monitor cytoplasmic Ca2+ transients induced by various physiological and mechanical processes12. Future research may continue to leverage this compound in the study of calcium signaling in cells.
Please note that this information is based on available resources and may not include the most recent findings. Always refer to the most recent literature and safety data sheets for comprehensive and up-to-date information.
Propiedades
IUPAC Name |
pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZPRMSXVNDMAN-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26K5N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421985 | |
| Record name | Indo 1 pentapotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indo 1 pentapotassium salt | |
CAS RN |
132319-56-3 | |
| Record name | Indo 1 pentapotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















